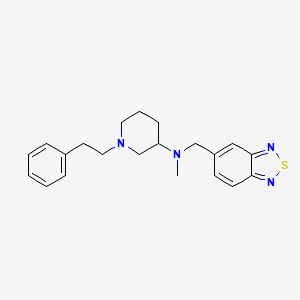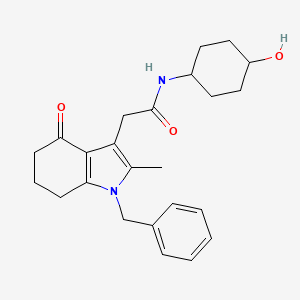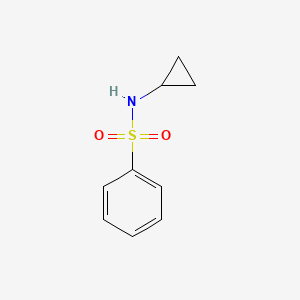![molecular formula C17H17N3O4 B6058918 N-[4-(butyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6058918.png)
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It was first synthesized in the 1990s and has since been used extensively in scientific research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Mécanisme D'action
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide exerts its inhibitory activity against MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are involved in the degradation of extracellular matrix proteins, which are essential for tissue remodeling and repair. By inhibiting the activity of MMPs, N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can prevent tissue destruction and promote tissue repair.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and promote the differentiation of mesenchymal stem cells. In vivo studies have shown that N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can reduce tumor growth and metastasis, promote wound healing, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. N-[4-(butyrylamino)phenyl]-4-nitrobenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has some limitations for lab experiments. It is a hydrophobic compound that is poorly soluble in water, which can make it difficult to use in some experimental systems. N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[4-(butyrylamino)phenyl]-4-nitrobenzamide. One area of research is to develop more potent and selective inhibitors of MMPs that can be used in a wider range of experimental systems. Another area of research is to study the role of MMPs in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer metastasis. Finally, there is a need to develop new therapeutic strategies that target MMPs for the treatment of various diseases, such as cancer and inflammatory disorders.
Méthodes De Synthèse
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenylbutyric acid. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the hydroxamic acid derivative, which is then purified and crystallized to obtain N-[4-(butyrylamino)phenyl]-4-nitrobenzamide in its pure form.
Applications De Recherche Scientifique
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has been extensively used in scientific research due to its potent inhibitory activity against MMPs. MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in a variety of physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has been shown to inhibit the activity of a wide range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Propriétés
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-3-16(21)18-13-6-8-14(9-7-13)19-17(22)12-4-10-15(11-5-12)20(23)24/h4-11H,2-3H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYKSZOFKQJRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B6058839.png)
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)

![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)